molecular formula C24H26ClN5O3S B2661856 N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1216957-30-0

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2661856
CAS No.: 1216957-30-0
M. Wt: 500.01
InChI Key: RCSQEPHZAVWEDW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 5-chloro-2-methoxyphenyl group
  • A pyrazin moiety linked to a piperazine ring
  • A sulfanyl functional group attached to an acetamide backbone

This unique arrangement suggests potential interactions with various biological targets.

Research indicates that this compound may function as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various diseases, including cardiovascular and neurodegenerative disorders. The inhibition of MPO can lead to reduced oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions like vasculitis and Parkinson's disease .

Inhibition of Myeloperoxidase (MPO)

The compound has demonstrated robust inhibition of MPO activity in preclinical studies. For instance, a lead compound structurally related to this compound showed time-dependent and irreversible inhibition of MPO activity in lipopolysaccharide-stimulated human blood . This suggests a promising avenue for treating inflammatory conditions.

Preclinical Evaluations

  • Study on MPO Inhibition : In a study involving cynomolgus monkeys, the compound was administered orally, leading to significant inhibition of plasma MPO activity. This finding supports its potential as a therapeutic agent for inflammatory diseases .
  • Antitubercular Activity : Related derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds similar in structure exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
MPO InhibitionRobust inhibition in preclinical models
AntimicrobialSignificant activity against S. typhi and B. subtilis
AntitubercularIC50 values between 1.35 - 2.18 μM

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-20-15-17(25)3-8-21(20)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSQEPHZAVWEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.